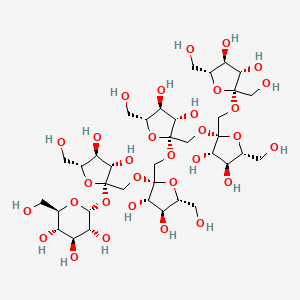

1,1,1,1-Kestohexaose

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRYDXSZCCQXIF-TWMOFSFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Novel Ketohexoses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of select novel ketohexoses. The information is intended to support research, development, and application of these sugars in various scientific and industrial fields, including pharmaceuticals and functional foods. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and synthetic pathways.

Core Physicochemical Properties of Selected Ketohexoses

The following table summarizes the key physicochemical properties of several ketohexoses, with D-fructose included as a common reference. These "novel" or "rare" sugars are of increasing interest due to their unique metabolic and functional characteristics.

| Property | D-Fructose | D-Tagatose | D-Allulose (D-Psicose) | L-Sorbose |

| Molecular Formula | C₆H₁₂O₆[1][2] | C₆H₁₂O₆[3] | C₆H₁₂O₆[4][5] | C₆H₁₂O₆[6] |

| Molecular Weight ( g/mol ) | 180.16[1][7] | 180.16[3][8] | 180.16[4][5] | 180.16[6] |

| Melting Point (°C) | 103-105[1][9] | 133-137[8][10] | 96 or 109[4][11] | 163-165[6][12] |

| Solubility in Water | High (~4000 g/L at 25°C)[1][7] | High (58% at room temp; 160 g/100 ml at 20°C)[3][10] | High (~1.0 kg/L )[4][11] | High (354.8 g/L at 17°C)[12][13] |

| Specific Rotation [α]D | Levorotatory[9] | -4 to -5.6° (1% aq. solution)[10] | Varies with form | -43 ± 2° (c=5% in H₂O)[6] |

| Relative Sweetness (Sucrose = 1) | 1.2–1.8[7] | 0.92[3] | 0.7[14] | Equivalent to sucrose[13] |

| Hygroscopicity | High[1] | Low/Non-hygroscopic[3][8] | Low[4] | Data not readily available |

| Caloric Value (kcal/g) | ~4 | 1.5[3] | ~0.2-0.4[14] | Data not readily available |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of ketohexoses.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the ketohexose sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample down. The sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point.[15][16][17][18][19]

-

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the ketohexose to a known volume of distilled water in a beaker at a specific temperature (e.g., 25°C), maintained by a water bath.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the solution to settle.

-

Carefully filter the supernatant to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh a known volume of the clear, saturated solution.

-

Evaporate the water from the weighed solution in an oven at a temperature below the decomposition point of the sugar.

-

Weigh the remaining dry solid.

-

Calculate the solubility in grams per 100 mL or other appropriate units.[6][8][13][20][21]

-

Determination of Specific Rotation

Principle: Chiral molecules, such as ketohexoses, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (as the light source, D-line at 589 nm)

-

Polarimeter tube (of a known length, e.g., 1 or 2 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a known amount of the ketohexose.

-

Dissolve it in a known volume of distilled water in a volumetric flask to prepare a solution of a specific concentration (c), expressed in g/mL.

-

-

Polarimeter Calibration: Calibrate the polarimeter with a blank (distilled water) and set the reading to zero.

-

Measurement:

-

Rinse the polarimeter tube with the prepared sugar solution and then fill it, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the observed angle of rotation (α).

-

-

Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

Determination of Hygroscopicity

Principle: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer or a controlled humidity chamber

-

Microbalance

Procedure (using a controlled humidity chamber):

-

Sample Preparation: Place a known, accurately weighed amount of the dry ketohexose in a tared sample pan.

-

Equilibration: Place the sample in a chamber with a specific, constant relative humidity (RH), which can be controlled using saturated salt solutions.

-

Mass Measurement: Monitor the mass of the sample over time until it reaches a constant weight, indicating that it has equilibrated with the surrounding atmosphere.

-

Data Analysis: The hygroscopicity is determined by the amount of water absorbed per unit mass of the dry sample at a given RH. This can be repeated at various RH levels to generate a sorption isotherm.[24][][26][27]

Visualizations: Pathways and Workflows

Metabolic Pathway of L-Sorbose

The following diagram illustrates a metabolic pathway for L-Sorbose in certain microorganisms, such as Gluconobacter. This pathway is significant in biotechnological applications, including the production of vitamin C.

Metabolic pathway of L-Sorbose.

D-Allulose and its Effect on the NF-κB Signaling Pathway

D-Allulose has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathway of L-sorbose metabolism in Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Facile Enzymatic Synthesis of Ketoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jeromepanibe.wordpress.com [jeromepanibe.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. westlab.com [westlab.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

- 21. youtube.com [youtube.com]

- 22. Specific rotation of monosaccharides: a global property bringing local information - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. scribd.com [scribd.com]

- 24. Carbohydrate Hygroscopicity [glycodata.org]

- 26. researchgate.net [researchgate.net]

- 27. datapdf.com [datapdf.com]

Natural sources and isolation of ketohexoses

An In-depth Technical Guide to the Natural Sources and Isolation of Ketohexoses

This guide provides a comprehensive overview of the natural occurrence and isolation methodologies for key ketohexoses, including fructose, psicose, sorbose, and tagatose. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

is the most abundant and well-known ketohexose, found widely in nature. It is a monosaccharide that is significantly sweeter than glucose and is a major component of sucrose.

Natural Sources

Fructose is naturally present in a variety of sources, most notably in fruits, honey, and root vegetables.[1][2] Commercially, it is primarily produced from the enzymatic isomerization of glucose derived from corn starch.[3]

Data Presentation: Fructose Content in Natural Sources

| Natural Source | Fructose Concentration (% w/w) | Citation(s) |

| Honey (general) | 33 - 43% | [2] |

| Honey (specific sample) | 40% | [4] |

| Agave Nectar | Can be high in fructose | [5] |

| Apples | Varies by cultivar | [1] |

| Pears | Varies by cultivar | [1] |

| Grapes | High concentration | [6] |

| Dried Figs | High concentration | [7] |

| Dates | High concentration | [8] |

Isolation from Natural Sources

While industrial production relies on starch hydrolysis and isomerization, fructose can be isolated from natural syrups for specific applications. Chromatographic separation is a common method for purifying fructose from mixtures containing other sugars like glucose.

Experimental Protocol: Chromatographic Separation of Fructose from Date Syrup

This protocol describes the separation of fructose from a glucose-fructose mixture in date syrup using cation exchange chromatography.[8][9][10]

-

Syrup Preparation:

-

Extract syrup from fresh dates. Concentrate the extract under vacuum to achieve a final solids concentration of 40% (w/w).[8]

-

-

Chromatographic Column Setup:

-

Separation Process:

-

Loading: Apply the 40% date syrup solution to the top of the column.

-

Elution: Elute the sugars with deionized water at a constant flow rate of 0.025 bed volumes per minute (BV/min).[8][12] The glucose is retained less strongly by the Ca²⁺ resin and thus moves faster through the column than fructose.[8][11]

-

Fraction Collection: Collect fractions sequentially. Monitor the eluent using a polarimeter or a refractive index detector to differentiate between glucose-rich and fructose-rich fractions.[8][10] Three primary fractions are collected:

-

A glucose-rich fraction (raffinate).

-

A mixed "return" fraction containing both glucose and fructose.

-

A fructose-rich fraction (extract/product).[8]

-

-

-

Post-Processing:

-

The fructose-rich fraction can be concentrated by evaporation to produce a high-purity fructose syrup.

-

The "return" fraction can be recycled back into the feed stream for the next separation run to improve overall yield.[8]

-

Visualization: Fructose Isolation Workflow

References

- 1. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. Mass production of D-psicose from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of sugars in honey by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and L-sorbosone by Ketogulonicigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic separation of fructose from date syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHROMATOGRAPHIC SEPARATION OF FRUCTOSE FROM DATE SYRUP [actahort.org]

- 10. researchgate.net [researchgate.net]

- 11. dupont.com [dupont.com]

- 12. chromatographic-separation-of-fructose-from-date-syrup - Ask this paper | Bohrium [bohrium.com]

1-Kestose: A Prebiotic Functional Food Ingredient for Gut Health and Beyond

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate interplay between nutrition, the gut microbiota, and host health has become a focal point of modern scientific inquiry. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial microorganisms in the gut, are at the forefront of this research. Among these, 1-kestose, the smallest fructooligosaccharide (FOS), has emerged as a particularly promising functional food ingredient. This technical guide provides a comprehensive overview of the scientific evidence supporting the prebiotic role of 1-kestose, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action: Selective Fermentation and Metabolite Production

1-kestose is a trisaccharide composed of a glucose molecule linked to two fructose units.[1] Due to its β-(2,1) glycosidic bonds, it resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a fermentable substrate for specific gut microbes.[2]

The primary prebiotic effect of 1-kestose lies in its ability to selectively promote the proliferation of beneficial bacteria, most notably Bifidobacterium species and the butyrate-producing powerhouse, Faecalibacterium prausnitzii.[1][3][4] Studies have demonstrated the superiority of 1-kestose over longer-chain FOS in stimulating bifidobacteria.[3][5] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6]

Butyrate, in particular, plays a pivotal role in maintaining gut homeostasis. It serves as the primary energy source for colonocytes, strengthens the gut barrier function, and exerts potent anti-inflammatory and immunomodulatory effects.[2][7]

Quantitative Data from Preclinical and Clinical Studies

The prebiotic effects of 1-kestose have been substantiated through numerous in vitro, animal, and human studies. The following tables summarize key quantitative findings from this research.

Table 1: Effects of 1-Kestose on Gut Microbiota Composition

| Study Type | Subject | Dosage | Duration | Key Findings | Reference(s) |

| Human Clinical Trial | Overweight Adults | 10 g/day | 12 weeks | - Increased Bifidobacterium abundance (from 0.1971 to 0.3244 relative abundance) | [8][9][10] |

| Human Clinical Trial | Infants with Atopic Dermatitis | 1-3 g/day | 12 weeks | - Increased Faecalibacterium prausnitzii (approx. 10-fold increase) | [3] |

| Human Clinical Trial | Constipated Kindergarten Children | 3 g/day | 8 weeks | - Trend toward increased Bifidobacterium and decreased Clostridium sensu stricto | [11] |

| Animal Study | Rats | 0.3% of diet | 4 weeks | - Increased Bifidobacterium levels | [1] |

| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in drinking water | 19 weeks | - Increased Butyricicoccus , decreased UGC-005 and Streptococcus | [12] |

| In Vitro Fermentation | Healthy Adult Fecal Cultures | 0.5% (w/v) | - | - Increased Bifidobacterium longum | [9] |

Table 2: Effects of 1-Kestose on Short-Chain Fatty Acid (SCFA) Production

| Study Type | Subject | Dosage | Duration | Key Findings | Reference(s) |

| Animal Study | Rats | 2.5-5% of diet | - | - Increased cecal acetate, lactate, and butyrate | [6] |

| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in drinking water | 19 weeks | - Restored reduced butyrate levels to that of control diet-fed rats | [12] |

| Human Clinical Trial | Patients with Mild to Moderate Ulcerative Colitis | 10 g/day | 8 weeks | - No significant difference in SCFA levels between 1-kestose and placebo groups | [13] |

| Human Clinical Trial | Constipated Kindergarten Children | 3 g/day | 8 weeks | - No change in fecal SCFA concentrations | [11] |

Table 3: Clinical and Metabolic Effects of 1-Kestose Supplementation

| Study Type | Subject | Dosage | Duration | Key Findings | Reference(s) |

| Human Clinical Trial | Overweight Adults | 10 g/day | 12 weeks | - Reduced fasting serum insulin * from 6.5 µU/mL to 5.3 µU/mL | [9][10] |

| Human Clinical Trial | Patients with Mild to Moderate Ulcerative Colitis | 10 g/day | 8 weeks | - Reduced Lichtiger clinical activity index * (3.8 vs. 5.6 in placebo group) - Increased clinical remission rate * (55% vs. 20% in placebo group) | [13] |

| Human Clinical Trial | Constipated Kindergarten Children | 3 g/day | 8 weeks | - Increased number of defecations per week * (from 3 to 4) | [11] |

| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in drinking water | 19 weeks | - Restored increased Tnf mRNA abundance in adipose tissue * to control levels | [12] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the prebiotic effects of 1-kestose.

In Vitro Fecal Batch Fermentation

This method is utilized to assess the direct impact of 1-kestose on the gut microbiota in a controlled environment.

Protocol Outline:

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

-

Inoculum Preparation: A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate buffer.

-

Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. 1-kestose is added as the sole carbohydrate source in the test condition, while a control with no added carbohydrate or a different carbohydrate (e.g., glucose) is also included.

-

Incubation: The fecal inoculum is added to the fermentation medium under strict anaerobic conditions and incubated at 37°C for a specified period (e.g., 24-48 hours).

-

Sampling and Analysis: Samples are collected at various time points for analysis of:

-

Microbiota Composition: DNA is extracted, and 16S rRNA gene sequencing is performed to determine changes in the relative abundance of different bacterial taxa.

-

SCFA Production: Gas chromatography (GC) is used to quantify the concentrations of acetate, propionate, and butyrate.

-

pH Measurement: Changes in the acidity of the culture medium are monitored.

-

Animal Studies (Rat Model)

Animal models are crucial for investigating the in vivo effects of 1-kestose on the gut microbiota and host physiology.

Protocol Outline:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Acclimatization: Animals are housed in a controlled environment and fed a standard chow diet for a period of acclimatization.

-

Dietary Intervention: Rats are randomly assigned to different dietary groups:

-

Experimental Period: The dietary intervention is maintained for a defined period, typically several weeks.

-

Sample Collection: At the end of the study, various samples are collected for analysis:

-

Cecal Contents: For microbiota and SCFA analysis.

-

Blood: For measurement of metabolic markers (e.g., glucose, insulin, lipids).

-

Tissues (e.g., adipose, liver, colon): For gene expression analysis.

-

-

Analysis:

-

Microbiota Analysis: DNA is extracted from cecal contents, and 16S rRNA gene sequencing or quantitative PCR (qPCR) is performed to assess bacterial populations.

-

SCFA Analysis: GC is used to measure SCFA concentrations in cecal contents.

-

Biochemical Assays: Standard laboratory methods are used to measure blood parameters.

-

Gene Expression Analysis: RNA is extracted from tissues, and real-time quantitative PCR (RT-qPCR) is performed to measure the expression of target genes (e.g., inflammatory markers).

-

Human Clinical Trials

Human studies are essential to confirm the prebiotic effects and health benefits of 1-kestose in a clinical setting.

Protocol Outline:

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Participant Recruitment: Healthy volunteers or specific patient populations (e.g., individuals with constipation, ulcerative colitis, or metabolic syndrome) are recruited based on defined inclusion and exclusion criteria.

-

Intervention: Participants are randomly assigned to receive either 1-kestose (e.g., 3-10 g/day ) or a placebo (e.g., maltodextrin) for a specified duration (e.g., 8-12 weeks).[10][11][13]

-

Data and Sample Collection:

-

Baseline and Follow-up Visits: Clinical data, dietary information, and biological samples are collected at the beginning and end of the intervention period.

-

Fecal Samples: For microbiota and SCFA analysis.

-

Blood Samples: For measurement of metabolic and inflammatory markers.

-

Clinical Symptom Scores: Questionnaires and validated scoring systems are used to assess clinical outcomes (e.g., stool frequency and consistency, disease activity indices).

-

-

Analysis:

-

Microbiota Analysis: 16S rRNA gene sequencing of DNA extracted from fecal samples.

-

SCFA Analysis: GC analysis of fecal samples.

-

Biochemical Analysis: Measurement of blood parameters.

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes between the 1-kestose and placebo groups.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The beneficial effects of 1-kestose are largely mediated by the production of butyrate, which influences host cell signaling.

Caption: Butyrate signaling pathway in intestinal epithelial cells.

Experimental Workflows

Caption: General experimental workflows for studying 1-kestose.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of 1-kestose as a potent prebiotic functional food ingredient. Its selective fermentation by beneficial gut bacteria, leading to the production of health-promoting metabolites like butyrate, underpins its observed benefits in improving gut health, modulating the immune system, and influencing metabolic parameters.

For researchers, scientists, and drug development professionals, 1-kestose represents a promising candidate for further investigation and application. Future research should focus on:

-

Dose-response relationships: Elucidating the optimal dosage of 1-kestose for different health outcomes and populations.

-

Synergistic effects: Investigating the potential synergistic effects of 1-kestose when combined with probiotics (synbiotics) or other functional ingredients.

-

Long-term effects: Conducting longer-duration clinical trials to assess the sustained benefits and safety of 1-kestose supplementation.

-

Mechanistic studies: Further exploring the molecular mechanisms by which 1-kestose and its metabolites modulate host physiology, including its impact on the gut-brain axis and other systemic effects.

The continued exploration of 1-kestose holds significant potential for the development of novel dietary interventions and therapeutic strategies aimed at promoting human health through the modulation of the gut microbiota.

References

- 1. mdpi.com [mdpi.com]

- 2. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. mdpi.com [mdpi.com]

- 5. Superiority of 1-kestose, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]

- 6. iris.unina.it [iris.unina.it]

- 7. mdpi.com [mdpi.com]

- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Double-Blind, Randomized, Placebo-Controlled Trial of the Effect of 1-Kestose on Defecation Habits in Constipated Kindergarten Children: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effects of 1-Kestose on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of 1-kestose supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of D-psicose in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-psicose, a rare sugar and C-3 epimer of D-fructose, is emerging as a significant modulator of metabolic pathways with promising therapeutic potential.[1][2][3] This technical guide provides a comprehensive analysis of the biological roles of D-psicose, focusing on its impact on carbohydrate and lipid metabolism. With near-zero caloric value and a sweetness comparable to sucrose, D-psicose presents a unique profile for applications in functional foods and pharmaceuticals.[4][5][6][7][8] This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction to D-psicose (D-allulose)

D-psicose, also known as D-allulose, is a monosaccharide found in small quantities in natural products such as wheat and certain fruits.[2][3][4][9] Its structural difference from D-fructose at the third carbon atom results in it being poorly metabolized by the human body, thus contributing negligible calories.[4][5][6][7][8] The U.S. Food and Drug Administration has designated D-psicose as Generally Recognized as Safe (GRAS), paving the way for its use in various food and beverage applications.[3][10]

Modulation of Carbohydrate Metabolism

D-psicose exerts significant influence over glucose homeostasis through multiple mechanisms, primarily targeting intestinal absorption and hepatic glucose processing.

Inhibition of Intestinal α-Glucosidases

A key antihyperglycemic action of D-psicose is its ability to competitively inhibit intestinal α-glucosidase enzymes, including sucrase and maltase.[11][12] This inhibition delays the digestion of complex carbohydrates, leading to a blunted postprandial glucose response.[11][12]

Regulation of Hepatic Glucose Uptake and Metabolism

In the liver, D-psicose has been shown to enhance glucose uptake by promoting the translocation of glucokinase from the nucleus to the cytoplasm.[13][14] This enzymatic relocation increases the rate of glucose phosphorylation to glucose-6-phosphate, the initial and rate-limiting step for both glycolysis and glycogen synthesis, thereby lowering blood glucose levels.[13][14]

Impact on Lipid Metabolism

D-psicose has demonstrated potent effects on lipid metabolism, contributing to its observed anti-obesity and anti-hyperlipidemic properties in preclinical models.

Suppression of Hepatic Lipogenesis

Studies have consistently shown that D-psicose administration leads to a significant reduction in the activity of key lipogenic enzymes in the liver, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase.[15][16] This enzymatic suppression results in decreased de novo synthesis of fatty acids.[15][16]

Transcriptional Regulation of Lipid Metabolism

The effects of D-psicose on lipid metabolism are underpinned by its ability to modulate the expression of critical transcription factors. It has been shown to downregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream target, acetyl-CoA carboxylase α (ACCα), both pivotal for fatty acid synthesis.[10][17][18] In contrast, D-psicose upregulates the expression of genes involved in fatty acid oxidation, including peroxisome proliferator-activated receptor α (PPARα) and hormone-sensitive lipase (HSL).[10][17][18]

Activation of AMP-Activated Protein Kinase (AMPK)

A central mechanism in the metabolic regulation by D-psicose is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[10][17][18][19] Upon activation, AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels. This relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby facilitating the transport of fatty acids into the mitochondria for β-oxidation.[10][17][18]

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative effects of D-psicose on various metabolic parameters as reported in the scientific literature.

Table 1: Effects of D-psicose on Glycemic Control

| Parameter | Species/Model | Dosage | Duration | Outcome | Reference(s) |

| Blood Glucose | C57BL/6J db/db mice | 200 mg/kg BW | 28 days | Maintained at 276-305 mg/dL versus a 2-fold increase in the control group | [20] |

| Glucose Tolerance | C57BL/6J db/db mice | 200 mg/kg BW | 28 days | Significantly improved glucose tolerance and reduced AUC for glucose | [20] |

| Postprandial Plasma Glucose | Healthy Humans | 5 g with confectionery | Single Dose | Significantly lower increase in blood glucose compared to D-fructose | [21][22] |

| Post-Carbohydrate Load Plasma Glucose | Wistar Rats | 0.2 g/kg with sucrose or maltose | Single Dose | Significantly inhibited the increase in plasma glucose | [11] |

Table 2: Effects of D-psicose on Body Weight and Lipid Metabolism

| Parameter | Species/Model | Dosage | Duration | Outcome | Reference(s) |

| Body Weight | Sprague-Dawley Rats | 3% in diet | 4 weeks | 389 ± 3 g in the D-psicose group versus 426 ± 6 g in the control group | [1] |

| Abdominal Adipose Tissue Weight | Wistar Rats | 5% in diet | 28 days | Significantly lower compared to rats fed D-fructose and D-glucose diets | [15] |

| Hepatic Triglyceride Levels | C57BL/6J db/db mice | 200 mg/kg BW | 28 days | Reduced by 37.88% compared to the diabetes control group | [20] |

| Hepatic Total Cholesterol Levels | C57BL/6J db/db mice | 200 mg/kg BW | 28 days | Reduced by 62.89% compared to the diabetes control group | [20] |

| Fatty Acid Synthase Activity | Wistar Rats | 5% in diet | 28 days | Significantly lower than in rats fed D-fructose and D-glucose diets | [16] |

| Glucose-6-Phosphate Dehydrogenase Activity | Wistar Rats | 5% in diet | 28 days | Significantly lower than in rats fed D-fructose and D-glucose diets | [16] |

Key Experimental Protocols

This section outlines the methodologies employed in pivotal studies investigating the metabolic effects of D-psicose.

Animal Models of Metabolic Disease

-

Model: C57BL/6J db/db mice, a genetic model of type 2 diabetes, were used to assess the effects of D-psicose on hyperglycemia and dyslipidemia.[20]

-

Protocol: Mice were orally supplemented with 200 mg/kg body weight of D-psicose daily for 28 days. Control groups received D-glucose, D-fructose, or water. Blood glucose was monitored regularly, and at the end of the study, plasma and hepatic lipid profiles were analyzed.[20]

Investigation of Lipogenesis and Fatty Acid Oxidation

-

Model: Male Wistar or Sprague-Dawley rats were fed diets containing D-psicose to evaluate its impact on lipid metabolism.[1][15][16]

In Vitro α-Glucosidase Inhibition Assay

-

Enzyme Source: A crude enzyme solution containing α-glucosidases was prepared from the small intestine of rats.[11]

-

Protocol: The enzyme solution was incubated with a carbohydrate substrate (sucrose or maltose) in the presence of varying concentrations of D-psicose. The reaction was stopped, and the amount of glucose produced was quantified using a glucose oxidase-peroxidase method. The inhibitory activity of D-psicose was determined by comparing the rate of glucose formation with and without the inhibitor.[11]

Core Signaling Pathways and Mechanisms

The metabolic actions of D-psicose are orchestrated through the modulation of several interconnected signaling pathways.

AMPK Signaling Cascade

D-psicose activates the AMPK pathway, a master regulator of cellular energy homeostasis, thereby promoting a shift from anabolic to catabolic processes.

Caption: D-psicose-mediated activation of the AMPK signaling pathway.

SREBP-1c-Mediated Lipogenesis

D-psicose suppresses the SREBP-1c signaling pathway, leading to a coordinated downregulation of genes involved in fatty acid and cholesterol synthesis.

Caption: D-psicose-mediated suppression of the SREBP-1c signaling pathway.

p38-MAPK Inflammatory Pathway

In endothelial cells, D-psicose has been shown to mitigate high-glucose-induced inflammation by inhibiting the p38 mitogen-activated protein kinase (p38-MAPK) pathway, thereby reducing the expression of the pro-inflammatory chemokine MCP-1.[23]

Caption: D-psicose-mediated inhibition of the p38-MAPK inflammatory pathway.

Implications for Drug Development and Future Research

The multifaceted metabolic effects of D-psicose position it as a compelling candidate for further investigation in the context of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease. Its favorable safety profile and palatable sweetness also make it an attractive sugar substitute for at-risk populations. Future research should focus on long-term human clinical trials to confirm the preclinical findings and to establish optimal dosing for therapeutic efficacy. Further elucidation of its molecular targets and downstream signaling effects will also be crucial for its potential development as a standalone or adjunct therapy for metabolic disorders.

References

- 1. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | D-Psicose mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress [frontiersin.org]

- 5. Effect of D-allulose in Addition to Oral Sucrose Load [meddatax.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 15. [PDF] Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats. | Semantic Scholar [semanticscholar.org]

- 16. Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-obesity potential of rare sugar d-psicose by regulating lipid metabolism in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]

- 23. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Landscape of Ketohexose Sugars: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketohexoses, six-carbon monosaccharides bearing a ketone functional group, are pivotal players in cellular metabolism and signaling. While fructose is the most well-known member of this family, a growing body of research is shedding light on the discovery, characterization, and potential applications of novel and rare ketohexose sugars. These molecules hold promise in various fields, from the development of low-calorie sweeteners and prebiotics to the design of novel therapeutic agents. This technical guide provides an in-depth overview of the core methodologies and key findings in the discovery and characterization of new ketohexose sugars, with a particular focus on the recently elucidated ketohexose, L-xylo-3-hexulose.

I. Discovery and Biosynthesis of Novel Ketohexoses

The discovery of new ketohexose sugars often involves screening microorganisms for their ability to metabolize polyols or other sugar precursors. A notable recent example is the characterization of L-xylo-3-hexulose, an intermediate in an alternative D-galactose catabolic pathway in filamentous fungi.[1][2]

A. Enzymatic Synthesis of L-xylo-3-hexulose

L-xylo-3-hexulose can be synthesized from galactitol through the action of membrane-bound PQQ-dependent dehydrogenases found in acetic acid bacteria, such as Gluconobacter oxydans.[3] This enzymatic conversion represents an interesting exception to Bertrand Hudson's rule, which typically governs the oxidation of polyols.[3]

Table 1: Quantitative Data for L-xylo-3-hexulose Reductase (LXR4) from Trichoderma reesei [1][4]

| Parameter | Value |

| Km for L-xylo-3-hexulose | 2.0 ± 0.5 mM |

| Vmax for L-xylo-3-hexulose | 5.5 ± 1.0 units/mg |

| Cofactor | NADPH |

II. Experimental Protocols

A. Enzymatic Synthesis and Purification of L-xylo-3-hexulose

Objective: To produce and isolate L-xylo-3-hexulose from galactitol using microbial enzymes.

Materials:

-

Gluconobacter oxydans cell culture

-

Galactitol

-

Pyrroloquinoline quinone (PQQ) cofactor

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with an appropriate column for sugar analysis (e.g., Aminex HPX-87P)

-

NMR spectrometer

Protocol:

-

Preparation of Cell-Free Catalyst: Culture Gluconobacter oxydans under optimal conditions. Harvest the cells by centrifugation and prepare membrane fractions to be used as a cell-free catalyst.[3]

-

Enzymatic Reaction: Incubate the membrane fractions with a solution of galactitol in a suitable buffer. The reaction may be supplemented with PQQ as a cofactor.[3]

-

Monitoring the Reaction: Monitor the conversion of galactitol to L-xylo-3-hexulose and D-tagatose over time using HPLC.[3]

-

Purification: Once the reaction reaches completion, terminate the reaction and separate the product mixture. L-xylo-3-hexulose can be purified from the reaction mixture using preparative HPLC.

-

Characterization: Confirm the identity and purity of the isolated L-xylo-3-hexulose using analytical techniques such as NMR and mass spectrometry.[5]

B. Characterization of L-xylo-3-hexulose Reductase Activity

Objective: To determine the kinetic parameters of L-xylo-3-hexulose reductase.

Materials:

-

Purified L-xylo-3-hexulose reductase (e.g., recombinant LXR4 from T. reesei)[1][4]

-

L-xylo-3-hexulose (substrate)

-

NADPH (cofactor)

-

Spectrophotometer

-

Appropriate buffer solution (e.g., Tris-HCl)

Protocol:

-

Enzyme Assay: Prepare a reaction mixture containing the buffer, NADPH, and varying concentrations of L-xylo-3-hexulose.

-

Initiate Reaction: Add the purified L-xylo-3-hexulose reductase to the reaction mixture to initiate the reaction.

-

Monitor NADPH Oxidation: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocities at each substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.[1][4][5]

III. Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of new ketohexose sugars. While some data for L-xylo-3-hexulose is available through its detection in reaction mixtures, a complete dataset from purified standards is still being established.

Table 2: Physicochemical and Spectroscopic Data for L-xylo-3-hexulose

| Property | Value/Method | Reference |

| Molecular Formula | C6H12O6 | General knowledge |

| Molecular Weight | 180.16 g/mol | General knowledge |

| Melting Point | Not reported | - |

| Specific Rotation | Not reported | - |

| 1H NMR | A region of 4.27–4.40 ppm in D2O was used for quantification. | [5] |

| Mass Spectrometry | Tandem mass spectrometry can be used to differentiate aldohexose and ketohexose isomers. | |

| HPLC Retention Time | Dependent on column and conditions; used to separate from other sugars like D-fructose. | [5] |

IV. Metabolic Pathway of D-Galactose via L-xylo-3-hexulose

In some filamentous fungi, D-galactose can be catabolized through an alternative oxidoreductive pathway where L-xylo-3-hexulose is a key intermediate. This pathway involves a series of reduction and oxidation steps, ultimately converting D-galactose to D-fructose.[1]

Caption: Oxidoreductive pathway for D-galactose catabolism in filamentous fungi.

V. Signaling Pathways of Rare Sugars

While specific signaling pathways for newly discovered ketohexoses like L-xylo-3-hexulose are yet to be elucidated, research on other rare sugars provides a framework for future investigation. Rare sugars can act as signaling molecules that influence various physiological processes in plants and animals.[6][7] For instance, the rare sugar D-allose has been shown to impact plant growth and immunity by affecting metabolic homeostasis and hormonal signaling.[6] In mammalian systems, rare sugars are being explored for their potential to modulate glucose and lipid metabolism through various signaling pathways.[3] Future research will likely uncover unique signaling roles for novel ketohexoses, opening up new avenues for therapeutic intervention and biotechnological applications.

Caption: General workflow for the discovery and characterization of new ketohexose sugars.

Conclusion

The field of ketohexose research is continually expanding, with the potential to uncover novel sugars with unique properties and biological activities. The study of L-xylo-3-hexulose provides a compelling case study in the discovery and characterization of a rare ketohexose, highlighting the importance of exploring microbial metabolic pathways. As analytical techniques become more sensitive and high-throughput screening methods more accessible, the pace of discovery is expected to accelerate. For researchers and professionals in drug development, a thorough understanding of the methodologies for discovering, synthesizing, and characterizing these new sugars is paramount for harnessing their full potential in creating innovative products and therapies.

References

- 1. L-xylo-3-hexulose reductase is the missing link in the oxidoreductive pathway for D-galactose catabolism in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cris.vtt.fi [cris.vtt.fi]

- 5. l-xylo-3-Hexulose Reductase Is the Missing Link in the Oxidoreductive Pathway for d-Galactose Catabolism in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Alchemy: A Technical Guide to the Biosynthesis of Rare Ketohexoses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of rare sugar research presents a compelling frontier for the development of novel therapeutics, functional foods, and platform chemicals. Among these, rare ketohexoses such as D-allulose (D-psicose), D-tagatose, and L-sorbose have garnered significant attention for their unique physiological properties, including low caloric value and potential health benefits. The microbial biosynthesis of these valuable compounds offers a sustainable and efficient alternative to complex chemical syntheses. This technical guide provides a comprehensive overview of the core biosynthetic pathways of rare ketohexoses in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual pathway representations to empower researchers in this dynamic field.

Core Biosynthetic Pathways: A Microbial Toolkit for Rare Sugar Synthesis

Microorganisms employ a diverse array of enzymes, primarily isomerases, epimerases, and dehydrogenases, to interconvert common sugars into their rare ketohexose counterparts. These enzymatic transformations form the basis of microbial production strategies, which are increasingly being optimized through metabolic engineering.

D-Allulose (D-Psicose) Biosynthesis

D-Allulose, a C-3 epimer of D-fructose, is a functional sugar with nearly zero calories.[1] Its primary biosynthetic route in microorganisms involves the isomerization of D-fructose, catalyzed by the enzyme D-tagatose 3-epimerase (DTEase) or D-allulose 3-epimerase (DAEase) .[2][3]

The biosynthesis of D-allulose can be achieved through two main strategies: direct enzymatic conversion of D-fructose and whole-cell biocatalysis using engineered microorganisms. In whole-cell systems, microorganisms are engineered to overexpress the necessary epimerases and to channel carbon flux towards D-allulose production. A common approach involves the use of Escherichia coli or Corynebacterium glutamicum as host organisms.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transporter mining and metabolic engineering of Escherichia coli for high-level D-allulose production from D-fructose by thermo-swing fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolically Engineered Escherichia coli for Conversion of D-Fructose to D-Allulose via Phosphorylation-Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, which has gained significant attention in the food and pharmaceutical industries.[1][2][3][4] Its appeal lies in its properties as a low-calorie sweetener, possessing about 70% of the sweetness of sucrose with only 0.3% of its energy content.[2] D-Psicose is poorly metabolized in the human body, making it a promising alternative for sugar replacement with minimal impact on blood glucose levels.[1][3] The enzymatic synthesis of D-psicose from the readily available and inexpensive substrate D-fructose is the most viable and widely studied method for its production.[1][3][5] This process primarily utilizes ketose 3-epimerases, such as D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase), which catalyze the reversible epimerization of D-fructose to D-psicose at the C-3 position.[1][4][5][6]

These application notes provide a comprehensive overview of the enzymatic synthesis of D-psicose, including detailed protocols for enzyme selection, reaction optimization, and product analysis.

Key Enzymes in D-Psicose Synthesis

The most prominent enzymes used for the conversion of D-fructose to D-psicose belong to the D-tagatose 3-epimerase (DTEase) family.[4][7] These enzymes catalyze the reversible epimerization of various ketohexoses at the C-3 position.[4]

-

D-Psicose 3-Epimerase (DPEase; EC 5.1.3.30): This enzyme exhibits high specificity for D-psicose and D-fructose, making it a highly efficient catalyst for this conversion.[2][6][8] DPEases have been isolated and characterized from various microorganisms, including Agrobacterium tumefaciens, Clostridium cellulolyticum, and Treponema primitia.[2][9][10][11]

-

D-Tagatose 3-Epimerase (DTEase; EC 5.1.3.31): While its primary substrate is D-tagatose, DTEase also demonstrates activity on D-fructose, converting it to D-psicose.[4][12]

The choice of enzyme can significantly impact the reaction equilibrium and overall yield of D-psicose.

Enzymatic Reaction Pathway

The enzymatic conversion of D-fructose to D-psicose is a reversible epimerization reaction at the third carbon atom. The reaction reaches an equilibrium, which influences the maximum achievable conversion rate.

Caption: Enzymatic epimerization of D-fructose to D-psicose.

Quantitative Data Summary

The following tables summarize the biochemical properties and conversion efficiencies of various D-psicose producing enzymes from different microbial sources.

Table 1: Biochemical Properties of D-Psicose 3-Epimerases (DPEases)

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Cofactor | K_m (mM) for D-Fructose | Reference |

| Agrobacterium tumefaciens | 8.0 | 50 | - | - | [10] |

| Clostridium cellulolyticum H10 | 8.0 | 55 | Co²⁺ | - | [11] |

| Treponema primitia ZAS-1 | 8.0 | 70 | Co²⁺ | 279 | [2] |

| Bacillus sp. KCTC 13219 | 6.0 | 60 | - | - | [13] |

| Dorea sp. CAG317 | Acidic | - | - | - | [14] |

Table 2: Conversion of D-Fructose to D-Psicose by Various Enzymes

| Enzyme and Source | Enzyme Form | Initial D-Fructose (g/L) | Conversion Rate (%) | D-Psicose Yield (g/L) | Reference |

| DPEase from Agrobacterium tumefaciens | Free | 700 | 32.9 | 230 | [10] |

| DPEase from Treponema primitia ZAS-1 | Free | 500 | - | 137.5 | [2] |

| DPEase from Agrobacterium tumefaciens | Immobilized | 500 | - | 146 | [15] |

| DPEase from Agrobacterium tumefaciens (with borate) | Immobilized | 700 | - | 441 | [15] |

| DPEase from Clostridium scindens | Spore-displayed | - | - | - | [16] |

| DTEase from Christensenella minuta | Free | 500 | 30 | - | [4] |

Experimental Protocols

Protocol 1: Screening and Production of D-Psicose 3-Epimerase

This protocol describes the general steps for cloning, expressing, and purifying a D-psicose 3-epimerase.

1. Gene Cloning and Expression Vector Construction:

- Isolate genomic DNA from the desired microorganism (e.g., Agrobacterium tumefaciens).

- Amplify the DPEase gene using specific primers and PCR.

- Ligate the amplified gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

2. Recombinant Enzyme Expression:

- Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

- Culture the recombinant cells in a suitable medium (e.g., LB broth) at 37°C.

- Induce protein expression with an appropriate inducer (e.g., IPTG) when the cell density reaches an OD600 of 0.6-0.8.

- Continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

3. Enzyme Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Purify the DPEase from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

- Analyze the purity of the enzyme by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of D-Psicose using Free Enzyme

This protocol outlines the procedure for converting D-fructose to D-psicose using a purified, soluble enzyme.

1. Reaction Setup:

- Prepare a reaction mixture containing D-fructose solution at a desired concentration (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

- If the enzyme requires a metal cofactor (e.g., Co²⁺), add it to the reaction mixture at the optimal concentration (e.g., 1 mM).[2][11]

- Pre-incubate the reaction mixture at the optimal temperature (e.g., 55°C).

2. Enzymatic Reaction:

- Add the purified DPEase to the reaction mixture to initiate the conversion. The enzyme dosage should be optimized for efficient conversion.

- Incubate the reaction at the optimal temperature with gentle agitation.

- Withdraw samples at regular intervals to monitor the progress of the reaction.

3. Reaction Termination and Product Analysis:

- Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[3]

- Analyze the composition of the reaction mixture (D-fructose and D-psicose) using High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[3][17][18][19][20]

Protocol 3: Enzymatic Synthesis of D-Psicose using Immobilized Enzyme

Immobilization of enzymes offers several advantages, including enhanced stability, reusability, and simplified product purification.[5][6][8]

1. Enzyme Immobilization:

- Choose a suitable support material (e.g., alginate beads, amino-epoxide support, or yeast spores).[6][9][21]

- Immobilize the purified DPEase onto the support using methods such as covalent binding, entrapment, or adsorption.[6][8]

- Wash the immobilized enzyme to remove any unbound protein.

2. Packed-Bed Bioreactor Operation:

- Pack the immobilized enzyme into a column to create a packed-bed bioreactor.

- Continuously feed the D-fructose substrate solution through the bioreactor at a controlled flow rate.

- Maintain the optimal pH and temperature of the bioreactor.

- Collect the product stream at the outlet of the reactor.

3. Product Analysis:

- Analyze the composition of the product stream for D-psicose and unreacted D-fructose using HPLC or CE.

Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic production and analysis of D-psicose.

Caption: General workflow for enzymatic D-psicose production.

Analytical Methods for D-Psicose Quantification

Accurate quantification of D-psicose in the presence of D-fructose is crucial for monitoring reaction progress and determining conversion yields.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of sugars.[3][18][20]

-

Column: Amino-propyl silane stationary phase columns are commonly used.[19][20]

-

Mobile Phase: A mixture of acetonitrile and water is typically used as the mobile phase.[18][20]

-

Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for sugar analysis.[18][20]

-

-

Capillary Electrophoresis (CE): CE offers a sensitive and high-throughput method for the analysis of D-psicose and other sugars.[17][19] This method can provide good resolution for separating D-psicose from D-fructose and glucose.[17]

Conclusion

The enzymatic synthesis of D-psicose from D-fructose is a highly promising approach for the industrial production of this rare sugar. The selection of a suitable enzyme, optimization of reaction conditions, and the use of immobilized biocatalysts are key factors for achieving high conversion rates and product yields. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their own D-psicose production processes. Further research into novel enzymes with improved thermostability and catalytic efficiency will continue to advance this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical characterization of a D-psicose 3-epimerase from Treponema primitia ZAS-1 and its application on enzymatic production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]

- 5. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioconversion of D-glucose to D-psicose with immobilized D-xylose isomerase and D-psicose 3-epimerase on Saccharomyces cerevisiae spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]

- 13. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermostable D-Allulose 3-Epimerase for Long-Term Food-Compatible Continuous Production Systems [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. High production of d-psicose from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing d-psicose 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 1-Kestose using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1-kestose, a key fructooligosaccharide (FOS), using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). 1-kestose is a trisaccharide with significant interest in the food and pharmaceutical industries for its prebiotic properties. The described method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach for optimal separation of 1-kestose from other sugars. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and ELSD settings, along with method validation data.

Introduction

1-kestose is a naturally occurring fructooligosaccharide found in various plants and is also produced enzymatically from sucrose. As a prebiotic, it selectively stimulates the growth and activity of beneficial bacteria in the colon, contributing to gut health. Accurate quantification of 1-kestose is crucial for quality control in functional foods, dietary supplements, and for research in drug development and gut microbiome studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbohydrates. While Refractive Index (RI) detection is common, it is not compatible with gradient elution and can suffer from baseline instability. The Evaporative Light Scattering Detector (ELSD) offers a superior alternative, providing universal detection for non-volatile analytes like 1-kestose and is compatible with gradient elution, enabling better resolution and sensitivity.[1][2] This application note presents a validated HPLC-ELSD method for the reliable quantification of 1-kestose.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: Amino-based or Amide HILIC column (e.g., Waters XBridge Amide, 4.6 x 250 mm, 3.5 µm).[3]

-

Chemicals and Reagents:

-

1-Kestose standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Ammonium hydroxide (optional, for mobile phase modification)

-

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve 1-kestose standard in a mixture of water and acetonitrile (50:50, v/v) to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the water/acetonitrile mixture to achieve a concentration range suitable for creating a calibration curve (e.g., 0.05 - 1.0 mg/mL).

-

Sample Preparation:

-

For liquid samples, dilute with the water/acetonitrile mixture to fall within the calibration range.

-

For solid samples, accurately weigh the sample, dissolve it in the water/acetonitrile mixture, and sonicate for 15 minutes to ensure complete dissolution.

-

Centrifuge the sample solution at 10,000 rpm for 10 minutes to pellet any insoluble material.[4]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

-

HPLC-ELSD Method

The following table outlines the optimized chromatographic and detector conditions for the analysis of 1-kestose.

| Parameter | Condition |

| HPLC Column | Waters XBridge Amide (4.6 x 250 mm, 3.5 µm) or equivalent HILIC column |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Ultrapure Water |

| Gradient Program | 80% A to 60% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| ELSD Drift Tube Temp. | 85 °C[5] |

| ELSD Nebulizer Gas | Nitrogen |

| Gas Pressure | 3.0 bar |

Quantitative Data Summary

The performance of the HPLC-ELSD method for the quantification of 1-kestose was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The results are summarized in the tables below. Note that ELSD response is often non-linear and a logarithmic transformation of both concentration and peak area is typically used to generate a linear calibration curve.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (R²) (log-log) | LOD (µg/mL) | LOQ (µg/mL) |

| 1-Kestose | 1.864 - 18.64[6] | > 0.999[6] | ~3.6[3] | ~9.5[3] |

Data compiled from studies on fructooligosaccharides using similar HILIC-ELSD methods.

Table 2: Precision and Accuracy (Recovery)

| Analyte | Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

| 1-Kestose | Low | < 2.0 | < 3.0 | 99.2 - 102.6[3] |

| Medium | < 2.0 | < 3.0 | 99.2 - 102.6[3] | |

| High | < 2.0 | < 3.0 | 99.2 - 102.6[3] |

Representative data based on the analysis of fructooligosaccharides under comparable HILIC-ELSD conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of 1-kestose using the HPLC-ELSD method.

Caption: Workflow for 1-kestose quantification by HPLC-ELSD.

Conclusion

The HPLC-ELSD method described in this application note provides a reliable, sensitive, and robust approach for the quantification of 1-kestose. The use of a HILIC column allows for excellent separation of this and other fructooligosaccharides, while the ELSD provides universal detection with a stable baseline, making it suitable for gradient elution. This method is well-suited for quality control in the food and pharmaceutical industries, as well as for research applications focused on prebiotics and gut health.

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Ketohexoses

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of ketohexoses. The protocols outlined below are designed to be a practical resource for researchers in various fields, including carbohydrate chemistry, drug discovery, and metabolomics.

Introduction to NMR Spectroscopy of Ketohexoses

Ketohexoses, such as fructose, sorbose, psicose, and tagatose, are six-carbon monosaccharides containing a ketone functional group. In solution, they exist in a complex equilibrium of different isomeric forms, including α and β-pyranoses, α and β-furanoses, and the open-chain keto form.[1] NMR spectroscopy is an unparalleled technique for characterizing these tautomeric mixtures, providing detailed information on the chemical structure, conformation, and relative abundance of each isomer.[2]

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the sample's composition. However, due to significant signal overlap, especially in the proton spectra of carbohydrates, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment.[3] Techniques such as COSY, TOCSY, HSQC, and HMBC allow for the complete assignment of proton and carbon resonances, revealing through-bond and through-space connectivities.

Data Presentation: NMR Chemical Shifts of Ketohexoses

The following tables summarize the ¹H and ¹³C NMR chemical shifts for various tautomers of D-fructose in D₂O. This data serves as a reference for the identification and quantification of different isomeric forms. Data for other ketohexoses is less complete in the literature, but available data for derivatives of tagatose, sorbose, and psicose are included for comparative purposes.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of D-Fructose Tautomers in D₂O at 20°C [2]

| Proton | β-pyranose | β-furanose | α-furanose | α-pyranose | keto |

| H-1a | 3.56 | 3.60 | 3.70 | 3.62 | 4.15 |

| H-1b | 3.62 | 3.66 | 3.76 | 3.70 | 4.15 |

| H-3 | 3.82 | 4.10 | 4.22 | 3.90 | 4.28 |

| H-4 | 3.92 | 4.02 | 4.15 | 3.95 | 3.95 |

| H-5 | 4.05 | 3.85 | 4.00 | 3.80 | - |

| H-6a | 3.75 | 3.72 | 3.72 | 3.75 | - |

| H-6b | 3.75 | 3.72 | 3.72 | 3.75 | - |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Fructose Tautomers in D₂O [4]

| Carbon | β-fructopyranose | α-fructofuranose | β-fructofuranose |

| C-1 | 64.9 | 63.8 | 63.3 |

| C-2 | 98.8 | 105.1 | 102.1 |

| C-3 | 68.2 | 77.8 | 81.3 |

| C-4 | 70.4 | 76.0 | 75.5 |

| C-5 | 67.5 | 82.7 | 81.3 |

| C-6 | 64.2 | 62.4 | 63.3 |

Table 3: Tentative ¹³C NMR Chemical Shifts (ppm) of Derivatized D-Tagatose, D-Sorbose, and D-Psicose Tautomers

| Tautomer | C1 | C2 | C3 | C4 | C5 | C6 | Reference |

| 1-deoxy-D-tagatose (α-pyranose) | ~20 | ~100 | ~70 | ~70 | ~70 | ~20 | [5] |

| 1-deoxy-1-(N-methylphenylamino)-D-sorbose (α-pyranose) | ~60 | ~100 | ~70 | ~70 | ~70 | ~65 | [5] |

| 1-deoxy-1-(N-methylphenylamino)-D-psicose (α-furanose) | ~60 | ~105 | ~75 | ~75 | ~80 | ~65 | [5] |

Note: The chemical shifts for derivatized ketohexoses are approximate and serve as a general guide. The exact chemical shifts will vary depending on the specific derivative and solvent conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality NMR data for ketohexoses.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Dissolution: Dissolve 5-10 mg of the ketohexose sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice as it avoids the large residual water signal in ¹H NMR spectra.

-

Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups), lyophilize the sample from D₂O two to three times. This is done by dissolving the sample in D₂O, freezing it, and then removing the D₂O under vacuum. Finally, redissolve the sample in 100% D₂O for the NMR measurement.

-

pH Adjustment: The chemical shifts of sugar protons can be pH-dependent. It is advisable to adjust the pD to a neutral value (around 7) using dilute NaOD or DCl.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides initial information on the number of different proton environments and their scalar couplings.

-

Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or using excitation sculpting).

-

Spectral Width (SW): 10-12 ppm, centered around 4.7 ppm.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

-

Number of Scans (NS): 8-64, depending on the sample concentration.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096, as ¹³C has a low natural abundance and sensitivity.

2D NMR experiments are essential for the complete structural elucidation of ketohexoses.

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[6]

-

Pulse Program: cosygpqf or a similar gradient-selected, phase-sensitive sequence.

-

Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (10-12 ppm).

-

Number of Increments (TD in F1): 256-512.

-

Number of Scans (NS): 2-8 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

3.3.2. TOCSY (Total Correlation Spectroscopy)

The TOCSY experiment establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a single sugar ring.[7]

-

Pulse Program: mlevphpr or a similar phase-sensitive sequence with a spin-lock.

-

Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (10-12 ppm).

-

Number of Increments (TD in F1): 256-512.

-

Number of Scans (NS): 2-8 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-

TOCSY Mixing Time: 60-120 ms is typically used for carbohydrates to allow for magnetization transfer throughout the entire spin system.[7]

3.3.3. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[8]

-

Pulse Program: hsqcedetgpsisp for an edited HSQC which differentiates CH/CH₃ from CH₂ signals.

-

Spectral Width (SW) in F2 (¹H): 10-12 ppm.

-

Spectral Width (SW) in F1 (¹³C): 100-120 ppm (can be optimized based on the ¹³C spectrum).

-

Number of Increments (TD in F1): 128-256.

-

Number of Scans (NS): 4-16 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-

¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

3.3.4. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²J(CH) and ³J(CH)).[9] This is crucial for connecting different spin systems and identifying quaternary carbons.

-

Pulse Program: hmbcgplpndqf or a similar gradient-selected magnitude mode sequence.

-

Spectral Width (SW) in F2 (¹H): 10-12 ppm.

-

Spectral Width (SW) in F1 (¹³C): 200-220 ppm to include carbonyl carbons.

-

Number of Increments (TD in F1): 256-512.

-

Number of Scans (NS): 8-32 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-